molecular formula C15H21NO4S B5342951 Benzyl 1-ethylsulfonylpiperidine-4-carboxylate

Benzyl 1-ethylsulfonylpiperidine-4-carboxylate

Cat. No.: B5342951
M. Wt: 311.4 g/mol
InChI Key: RXKUKQPODBURLD-UHFFFAOYSA-N
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Description

Benzyl 1-ethylsulfonylpiperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Properties

IUPAC Name

benzyl 1-ethylsulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-2-21(18,19)16-10-8-14(9-11-16)15(17)20-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKUKQPODBURLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-ethylsulfonylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with benzyl and ethylsulfonyl groups. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with benzyl chloride and ethylsulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-ethylsulfonylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-ethylsulfonylpiperidine-4-carboxylate is unique due to the presence of both benzyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. The ethylsulfonyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

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